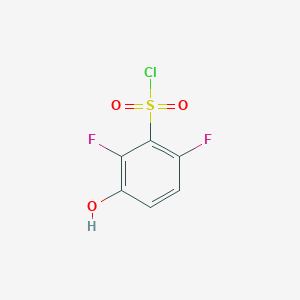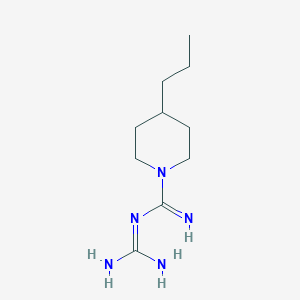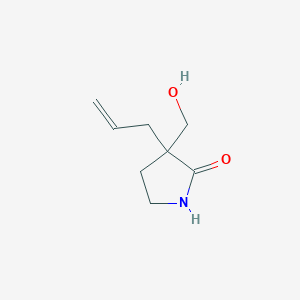
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a fluorinated aromatic compound with the molecular formula C₆H₃ClF₂O₃S and a molecular weight of 228.60 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,6-difluorophenol followed by chlorination. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and sulfonyl chloride makes the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonamides and sulfonic acids.
Applications De Recherche Scientifique
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Lacks the hydroxyl group present in 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride.
3-Hydroxybenzenesulfonyl chloride: Does not contain fluorine atoms.
2,6-Dichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a sulfonyl chloride group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C6H3ClF2O3S |
|---|---|
Poids moléculaire |
228.60 g/mol |
Nom IUPAC |
2,6-difluoro-3-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H |
Clé InChI |
JZXUSBODOOOBFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)F)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)



![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)


![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)





